molecular formula C19H23IN6O2S B3318515 Icapamespib CAS No. 1000999-96-1

Icapamespib

Cat. No. B3318515
CAS RN: 1000999-96-1
M. Wt: 526.4 g/mol
InChI Key: UYODNJZBUUEXPC-UHFFFAOYSA-N
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Description

Icapamespib is a purine scaffold inhibitor of epichaperomes that is specific to epichaperomes . It is a small molecule that crosses the blood-brain barrier and is designed to inhibit epichaperomes, protein complexes which support cancer growth . It has shown significant therapeutic value in cancer and neurodegenerative diseases by disassembling epichaperomes .


Molecular Structure Analysis

The molecular formula of this compound is C19H23IN6O2S . Its molecular weight is 526.4 . The structure of this compound is highly selective for the conformationally altered Hsp90 adenosine triphosphate binding site when part of the epichaperome .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of DMSO ≥ 100 mg/mL . The molecular weight of this compound is 526.39 .

Scientific Research Applications

Neurodegenerative Diseases

Icapamespib shows promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s Disease and amyotrophic lateral sclerosis. Its role as an inhibitor of epichaperomes, which are significant in the maintenance and progression of neuronal pathology, highlights its potential. Clinical studies have evaluated the safety, tolerability, and pharmacokinetics of this compound, supporting its further evaluation in Phase 2 trials for these conditions (Silverman et al., 2022).

Mechanism of Action

Icapamespib works by inhibiting epichaperomes, which play a major role in the maintenance and progression of neuronal pathology . Inhibiting epichaperomes induces degradation of disease-associated proteins . This is a promising therapeutic approach to treat neurodegenerative diseases, in particular Alzheimer’s Disease and amyotrophic lateral sclerosis .

Safety and Hazards

In a clinical study, single doses of Icapamespib up to 30 mg and multiple doses of this compound up to 30 mg for 7 days were generally safe and well tolerated in healthy non-elderly and elderly subjects . The most common treatment-emergent adverse event was headache .

Future Directions

Icapamespib is currently being tested in a Phase 1b trial for patients with recurrent malignant glioma . The study provides clinical evidence of the safety of this compound in healthy non-elderly and elderly subjects and supports the advancement of this compound to Phase 2 evaluation in Alzheimer’s Disease and other neurodegenerative diseases .

properties

IUPAC Name

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23IN6O2S/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYODNJZBUUEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000999-96-1
Record name Icapamespib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000999961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICAPAMESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/447591A1PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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